
6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles or amidines.
Introduction of Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropanol and a suitable leaving group.
Attachment of Oxiranylmethoxy Groups: The oxiranylmethoxy groups can be added through epoxidation reactions involving alkenes and peracids.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions may target the triazine ring or the oxiranylmethoxy groups, potentially yielding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine may have applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or reagent.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of 6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
6-Isopropoxy-1,3,5-triazine: Lacks the oxiranylmethoxy groups, potentially resulting in different chemical properties.
4,6-Dimethoxy-1,3,5-triazine: Contains methoxy groups instead of oxiranylmethoxy groups, affecting reactivity and applications.
6-Isopropoxy-4,6-dichloro-1,3,5-triazine: Chlorine substituents may impart different reactivity and biological activity.
Properties
CAS No. |
85896-24-8 |
|---|---|
Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2,4-bis(oxiran-2-ylmethoxy)-4-propan-2-yloxy-1H-1,3,5-triazine |
InChI |
InChI=1S/C12H19N3O5/c1-8(2)20-12(19-6-10-4-17-10)14-7-13-11(15-12)18-5-9-3-16-9/h7-10H,3-6H2,1-2H3,(H,13,14,15) |
InChI Key |
WSJZHEFBLDADTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(N=CNC(=N1)OCC2CO2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


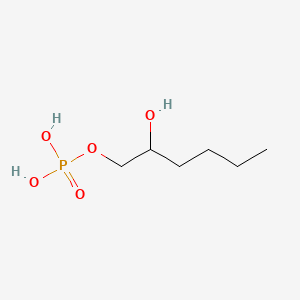
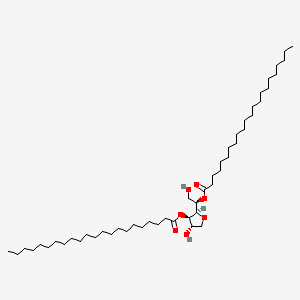
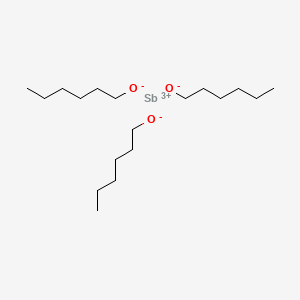
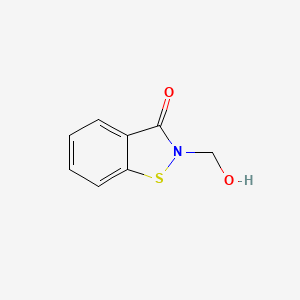
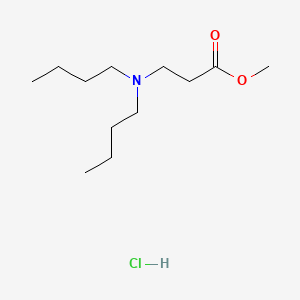
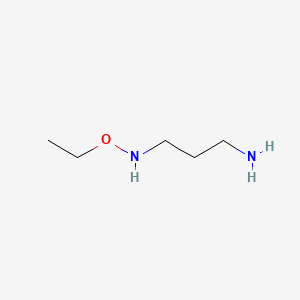
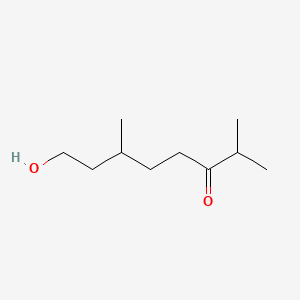
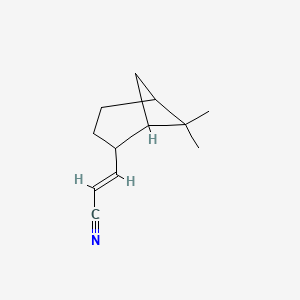

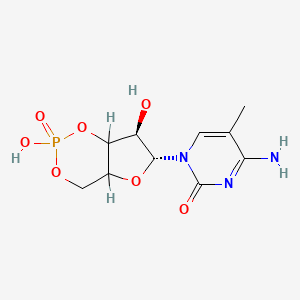
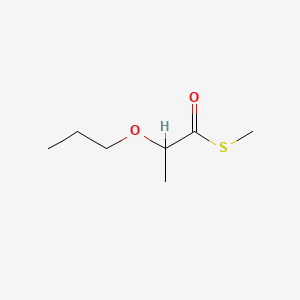
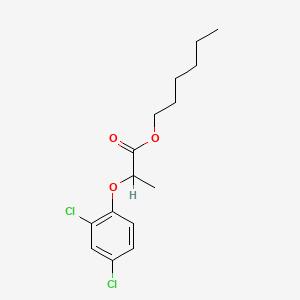
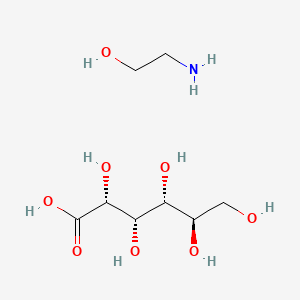
![Coceth-25 [INCI]](/img/structure/B12664055.png)
